molecular formula C18H29ClN2O6 B13768837 N-(3-(4-Morpholinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)acetamide hydrochloride CAS No. 65876-19-9

N-(3-(4-Morpholinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)acetamide hydrochloride

Cat. No.: B13768837
CAS No.: 65876-19-9
M. Wt: 404.9 g/mol
InChI Key: VRBQSWRJKWKSNZ-UHFFFAOYSA-N
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Description

N-(3-(4-Morpholinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)acetamide hydrochloride is a synthetic acetamide derivative featuring a morpholine ring linked via a propyl chain to an acetamide backbone, which is further substituted with a 3,4,5-trimethoxyphenoxy group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The trimethoxyphenyl moiety is a common pharmacophore in anticancer agents, often associated with tubulin inhibition or kinase modulation .

Properties

CAS No.

65876-19-9

Molecular Formula

C18H29ClN2O6

Molecular Weight

404.9 g/mol

IUPAC Name

N-(3-morpholin-4-ium-4-ylpropyl)-2-(3,4,5-trimethoxyphenoxy)acetamide;chloride

InChI

InChI=1S/C18H28N2O6.ClH/c1-22-15-11-14(12-16(23-2)18(15)24-3)26-13-17(21)19-5-4-6-20-7-9-25-10-8-20;/h11-12H,4-10,13H2,1-3H3,(H,19,21);1H

InChI Key

VRBQSWRJKWKSNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC[NH+]2CCOCC2.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine vs. Piperazine Derivatives

A key structural analog is N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(3,4,5-trimethoxyphenoxy)acetamide (). This compound replaces the morpholine ring with a phenylpiperazine group. Morpholine’s oxygen atom may improve solubility, whereas piperazine’s nitrogen-rich structure could enhance binding to cationic targets like serotonin or dopamine receptors .

Table 1: Morpholine vs. Piperazine Analogs
Compound Core Substituent Key Features
Target compound 4-Morpholinylpropyl Hydrochloride salt, trimethoxyphenoxy
N-[3-(4-phenylpiperazin-1-yl)propyl]-... 4-Phenylpiperazinyl Enhanced aromaticity, basic nitrogen

Alkyl Chain Length Variations

The ethylmorpholine analog N-(2-(4-morpholinyl)ethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide hydrochloride () shortens the propyl chain to ethyl. Reduced chain length may decrease lipophilicity, impacting membrane permeability and bioavailability. Propyl chains typically balance lipophilicity and flexibility, optimizing interactions with hydrophobic binding pockets .

Polyamine-Linked Derivatives (e.g., F14512)

F14512 () incorporates a spermine-based polyamine chain instead of morpholine. Polyamines facilitate DNA interaction, suggesting a mechanism distinct from the target compound.

Aromatic Substitution Patterns

Compounds like (S)-N-benzyl-p-chloro-α-[N-methyl-2-(3,4,5-trimethoxyphenyl)glyoxylamido]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]hydrocinnamamide () retain the trimethoxyphenyl group but add pyridyl and benzyl substituents.

Chloroacetamide Derivatives

Derivatives such as 2-chloro-N-[2-hydroxy-3-(4-methoxyphenoxy)-3-phenylpropyl]acetamide () replace trimethoxyphenoxy with chloro and methoxyphenoxy groups. Chlorine atoms increase electrophilicity, possibly enhancing covalent binding to targets like cysteine proteases, but may also raise toxicity concerns .

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